(3-Chloro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine is an organic compound that features a benzothiophene ring substituted with a chlorine atom and a carbonyl group, linked to an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine typically involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonyl group can undergo hydrolysis to form corresponding acids or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine.
4-Ethylpiperazine: Another precursor used in the synthesis.
Benzothiophene Derivatives: Compounds with similar structures but different substituents on the benzothiophene ring.
Uniqueness
1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17ClN2OS |
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Molecular Weight |
308.8 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-17-7-9-18(10-8-17)15(19)14-13(16)11-5-3-4-6-12(11)20-14/h3-6H,2,7-10H2,1H3 |
InChI Key |
PBVRGCCRHZPPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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